2-溴-4'-异丙苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromophenone derivatives can involve palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates the reactivity of bromophenyl compounds towards nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromophenone derivatives can be characterized using various spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions . Similarly, the crystallography of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) reveals the geometry and electronic properties of the compound .

Chemical Reactions Analysis

Bromophenone derivatives can participate in various chemical reactions. For example, the synthesis of Schiff base monomers from 4-bromobenzaldehyde and aromatic aminophenols involves condensation reactions . The reactivity of bromophenol derivatives with zinc(II) ions to form complexes also demonstrates their ability to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives can be studied through spectroscopic, thermal, and electrochemical analyses. The optical, electronic, and vibrational properties of BDP were investigated using DFT and TD-DFT calculations . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, providing information on the band gaps, electrical conductivities, and photoluminescence properties . The polymorphism of 4-bromobenzophenone was studied using X-ray diffractometry, revealing the existence of different polymorphs with distinct melting points and stabilization by weak hydrogen bonds10.

Relevant Case Studies

While the provided papers do not discuss case studies involving 2-Bromo-4'-isopropylbenzophenone specifically, they do provide valuable information on the synthesis, structure, reactivity, and properties of related bromophenone derivatives. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides includes the isolation and structural elucidation of various compounds, although they were found inactive against certain cancer cell lines and microorganisms . The biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrates the potential medicinal applications of these compounds .

科学研究应用

Application 1: Use in Chemical Synthesis

- Specific Scientific Field : Chemical Synthesis

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 2: Infrared Spectral Analysis

- Specific Scientific Field : Spectroscopy

- Summary of the Application : Infrared (IR) spectroscopy is used to characterize the IR bands of 2-bromo-4-chlorobenzaldehyde, a compound similar to 2-Bromo-4’-isopropylbenzophenone .

- Methods of Application : The study involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

- Results or Outcomes : The main aim of this research was to characterize the IR bands of 2-bromo-4-chlorobenzaldehyde by experimental (IR spectroscopy) and DFT methods. Further, solvent effect on carbonyl stretching of the compound was studied .

Application 3: Precursor in Pharmaceutical Testing

- Specific Scientific Field : Pharmaceutical Testing

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used for pharmaceutical testing .

- Results or Outcomes : The outcomes of these tests can vary widely depending on the specific test conditions and the other reactants used .

Application 4: Preparation of Analgesics and Sedatives

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 5: Use in Material Science

- Specific Scientific Field : Material Science

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used in various areas of research including Life Science, Material Science .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 6: Use in Chromatography

- Specific Scientific Field : Chromatography

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used in various areas of research including Life Science, Chromatography .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

安全和危害

属性

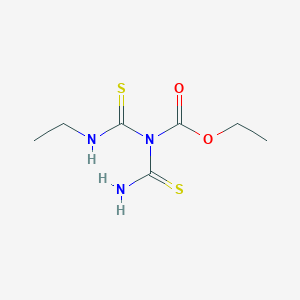

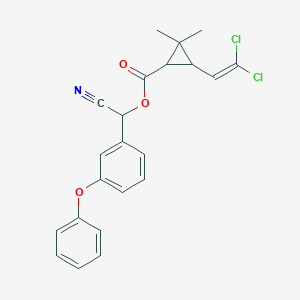

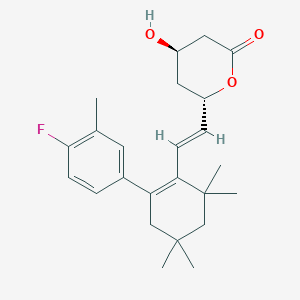

IUPAC Name |

(2-bromophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFLBAZLGUGMGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641763 |

Source

|

| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-isopropylbenzophenone | |

CAS RN |

137327-30-1 |

Source

|

| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)